3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide
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Overview
Description
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.09924 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and two hydroxyl groups attached to a benzene ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the bromination of 5-ethoxy-4-hydroxybenzaldehyde, followed by the introduction of the carboximidamide group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in an organic solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Scientific Research Applications
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves its interaction with cellular pathways and molecular targets. The compound is known to activate the NF-E2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By promoting the expression of antioxidant enzymes and proteins, it helps in reducing the levels of reactive oxygen species (ROS) and protecting cells from damage .
Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual action makes it a potent agent in combating oxidative stress and inflammation .
Comparison with Similar Compounds
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
3-bromo-5-ethoxy-4-methoxybenzonitrile: This compound has a similar bromine and ethoxy substitution but differs in the presence of a methoxy group instead of hydroxyl groups.
5-bromo-3,4-dihydroxybenzaldehyde: This compound lacks the ethoxy group and has an aldehyde functional group instead of the carboximidamide group.
3-bromo-5-fluoropyridine-2-carboxylic acid: This compound contains a bromine atom and a carboxylic acid group but differs in the presence of a fluorine atom and a pyridine ring.
The uniqueness of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11BrN2O3 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |
InChI Key |
LZBCWYUQVTUPCT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C(=N\O)/N)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |
Origin of Product |
United States |
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